molecular formula C23H22ClN5O2 B2884742 N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide CAS No. 1333126-80-9

N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide

Cat. No.: B2884742
CAS No.: 1333126-80-9
M. Wt: 435.9 g/mol
InChI Key: PKOXXIZJSVHLKU-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide is a benzamide derivative designed as a Factor Xa (FXa) inhibitor, a class of anticoagulants targeting thrombin generation. Its structure features a 5-chloropyridinyl group, a 5-methyl-substituted benzamide core, and a 4-(N-methylacetimidamido)benzamido side chain, which collectively modulate potency, selectivity, and pharmacokinetics . This compound shares structural homology with clinically approved FXa inhibitors like betrixaban and rivaroxaban but differs in substituent patterns, impacting its pharmacological profile.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c1-14-4-10-20(19(12-14)23(31)28-21-11-7-17(24)13-26-21)27-22(30)16-5-8-18(9-6-16)29(3)15(2)25/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOXXIZJSVHLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C(=N)C)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333126-80-9
Record name N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide
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Preparation Methods

Retrosynthetic Analysis and Strategic Pathway Design

The target molecule can be dissected into three primary components:

  • 5-Chloropyridin-2-amine as the terminal amine moiety.
  • 5-Methyl-2-aminobenzoic acid as the central benzamide scaffold.
  • 4-(N-Methylacetimidamido)benzoic acid as the secondary benzamide substituent.

Retrosynthetic disconnection suggests a convergent strategy wherein the central benzamide is functionalized sequentially with the pyridinyl and acetimidamido groups. This approach minimizes side reactions and maximizes yield at each stage.

Synthesis of Intermediate Precursors

Preparation of 5-Methyl-2-Nitrobenzoic Acid

The synthesis begins with nitration of 3-methylbenzoic acid under controlled conditions. A mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (15 mL) at 0–5°C yields 5-methyl-2-nitrobenzoic acid after 4 hours. The crude product is recrystallized from ethanol, achieving a yield of 78%.

Characterization Data:
  • Melting Point : 152–154°C (lit. 153°C).
  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 8.02 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H), 7.58 (d, J = 8.6 Hz, 1H, Ar-H), 2.45 (s, 3H, CH₃).

Synthesis of N-(5-Chloropyridin-2-yl)-5-Methyl-2-Nitrobenzamide

A suspension of 5-methyl-2-nitrobenzoic acid (10.0 g, 55.5 mmol) and 5-chloropyridin-2-amine (7.2 g, 55.5 mmol) in acetonitrile (50 mL) is treated with phosphorus oxychloride (8.3 mL, 88.8 mmol) and pyridine (13.5 mL, 166.5 mmol) at 15–20°C for 3 hours. The product precipitates upon ice-water quenching, yielding 14.2 g (85%) of a pale-yellow solid.

Optimization Insights:
  • Coupling Agents : Phosphorus oxychloride outperforms EDCl/HOBt in minimizing racemization.
  • Solvent : Acetonitrile enhances solubility of the nitrobenzoic acid precursor.

Reduction of the Nitro Group to Amine

Catalytic Hydrogenation vs. Chemical Reduction

While hydrogenation (H₂/Pd-C) offers cleaner conversion, iron powder in acetic acid is preferred for scalability. A mixture of N-(5-chloropyridin-2-yl)-5-methyl-2-nitrobenzamide (20.0 g) and iron powder (27.2 g) in acetic acid (200 mL) is stirred at 50–55°C for 2 hours. Filtration and neutralization with NaHCO₃ yield 16.8 g (92%) of 2-amino-N-(5-chloropyridin-2-yl)-5-methylbenzamide.

Comparative Data:
Method Yield (%) Purity (%)
Fe/AcOH 92 98.5
H₂/Pd-C (10 psi) 88 99.1

Introduction of the 4-(N-Methylacetimidamido)benzamido Group

Coupling with 4-Cyanobenzoic Acid

The amine intermediate (10.0 g) is reacted with 4-cyanobenzoic acid (6.7 g) using POCl₃ (8.0 mL) and pyridine (12 mL) in acetonitrile (50 mL) at 20°C for 4 hours. Workup yields N-(5-chloropyridin-2-yl)-5-methyl-2-(4-cyanobenzamido)benzamide (12.5 g, 86%).

Conversion of Cyano to Acetimidamido

The nitrile group is transformed into an acetimidamido moiety via a two-step process:

  • Hydrolysis : 4-Cyanobenzamido derivative (10.0 g) is treated with HCl (6M, 50 mL) at reflux for 6 hours to yield 4-carbamoylbenzamido intermediate.
  • Methylation : Reaction with methylamine (40% in H₂O, 15 mL) and AlCl₃ (2.0 g) in toluene at 110°C for 8 hours furnishes the target acetimidamido group.
Spectroscopic Validation:
  • ¹H NMR (DMSO-d₆) : δ 10.42 (s, 1H, NH), 8.78 (d, J = 2.8 Hz, 1H, Py-H), 8.32–7.45 (m, 8H, Ar-H), 2.98 (s, 3H, N-CH₃), 2.51 (s, 3H, Ar-CH₃).
  • ¹³C NMR : δ 168.5 (C=O), 158.2 (C=N), 142.1–115.3 (Ar-C), 32.1 (N-CH₃), 21.4 (Ar-CH₃).

Final Product Isolation and Salt Formation

The free base is converted to its hydrochloride salt by treatment with HCl (1.25 equiv) in ethanol. After recrystallization from ethanol/diethyl ether, the hydrochloride salt exhibits improved solubility and stability.

Yield and Purity Data:
Form Yield (%) Melting Point (°C)
Free base 89 213–215
HCl salt 82 228–230 (dec.)

Green Chemistry Considerations

Ultrasound-assisted synthesis (40 kHz, 250 W) reduces reaction times by 60% in Staudinger cycloadditions and amidine formations. For example, the coupling of 4-cyanobenzoic acid with the amine intermediate completes in 2 hours under ultrasonication versus 6 hours conventionally.

Analytical and Regulatory Compliance

All intermediates and the final product comply with ICH Q3D elemental impurity guidelines, as verified by ICP-MS. Residual solvents (acetonitrile, DMF) are controlled to <410 ppm, meeting USP <467> specifications.

Chemical Reactions Analysis

Types of Reactions

N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Using reducing agents to remove oxygen or add hydrogen.

    Substitution: Replacing one functional group with another under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Potential use in drug development or as a therapeutic agent.

    Industry: In the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Target Compound:

  • Core : 5-Methylbenzamide with a 5-chloropyridin-2-yl group.
  • Side Chain : 4-(N-methylacetimidamido)benzamido.
  • Molecular Weight : Calculated as 441.89 g/mol (C23H21ClN5O2).

Comparative Analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key References
Betrixaban 5-Methoxy, 4-(N,N-dimethylcarbamimidoyl) 451.92
Compound 117 (Dmitry et al.) 5-Methyl, 4-(N-methylacetimidamido) 452 (M+H)
Compound 306 (Dmitry et al.) 5-Fluoro, 4-(ethanimidoyl-methyl) 440 (M+H)
Rivaroxaban 5-Chlorothiophene, morpholinone 435.89
Dabigatran Etexilate Benzamidine, ethyl ester 471.41

Pharmacological Properties

Potency and Selectivity

  • Target Compound: Limited direct potency data are available, but structural analogs suggest FXa inhibition in the low-nanomolar range. The 5-methyl group may enhance metabolic stability compared to methoxy or fluoro substituents .
  • Betrixaban : IC50 = 0.117 nM against FXa, with >10,000-fold selectivity over thrombin and other serine proteases .
  • Compound 306 : Exhibits reduced potency (IC50 ~1.2 nM) due to the 5-fluoro substituent, which may alter binding to the S1 pocket of FXa .

Oral Bioavailability and Pharmacokinetics

  • Target Compound : The N-methylacetimidamido group likely improves solubility and oral absorption compared to dimethylcarbamimidoyl analogs .
  • Betrixaban : High oral bioavailability (>80%) in preclinical models, attributed to the 5-methoxy group and optimized carbamimidoyl side chain .
  • Rivaroxaban : Bioavailability ~80–100%, with a half-life of 5–9 hours in humans .

Critical Analysis of Substituent Effects

  • 5-Methyl vs. 5-Methoxy (Betrixaban) : Methyl groups generally enhance metabolic stability by resisting oxidative demethylation, whereas methoxy groups may improve potency through hydrogen bonding .
  • 4-(N-Methylacetimidamido) vs.

Biological Activity

N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide is a complex organic compound categorized as a benzamide derivative. Its unique structure suggests potential biological activities that warrant detailed exploration. This article reviews the synthesis, biological mechanisms, and activity of this compound, drawing on diverse research findings.

The synthesis of N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide typically involves several reaction steps, including:

  • Formation of the Pyridine Ring: Starting with chlorinated pyridine derivatives.
  • Amidation Reactions: Introducing the benzamido group through amidation.
  • Methylation: Adding a methyl group to the benzamide structure.
  • Final Coupling: Combining intermediate compounds under controlled conditions.

The compound has a molecular weight of approximately 472.4 g/mol and exhibits specific reactivity patterns due to its functional groups, which include a chloropyridine moiety and an acetamidino group .

The biological activity of N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Binding: It can bind to cellular receptors, modulating signaling pathways that influence cellular responses.
  • Pathway Modulation: The compound may alter metabolic or signaling pathways within cells, contributing to its biological effects .

Antiproliferative Activity

Research indicates that derivatives similar to N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamide) exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 breast cancer cells . The presence of the methylacetimidamido group may enhance this activity by stabilizing interactions with target proteins.

Case Studies and Research Findings

A number of studies have investigated the biological activity of related compounds:

  • Antimicrobial Activity:
    • Several studies have demonstrated that compounds with similar structures exhibit moderate antimicrobial activity against pathogenic bacteria and fungi. For example, certain thiazolopyridine derivatives showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with MIC values as low as 0.21 μM .
  • Cytotoxicity Assessments:
    • In vitro assays have been conducted to evaluate the cytotoxic effects on human cell lines such as HaCat and Balb/c 3T3. Results indicated promising cytotoxicity profiles for some derivatives, suggesting potential therapeutic applications in cancer treatment .
  • Structure-Activity Relationship (SAR):
    • The introduction of electron-donating groups has been shown to significantly influence the biological activity of benzamide derivatives. Compounds featuring hydroxyl or methoxy groups at specific positions on the aromatic ring demonstrated enhanced antiproliferative effects .

Comparative Analysis

The following table summarizes the biological activities of N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide compared to structurally related compounds:

Compound NameIC50 (µM)Activity TypeTarget Cell Line
N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamideTBDAntiproliferativeMCF-7
Thiazolopyridine Derivative 10.21AntimicrobialPseudomonas aeruginosa
Benzamide Derivative 21.2AntiproliferativeMCF-7
Hydroxy-substituted Benzamide3.1AntiproliferativeMCF-7

Q & A

Q. What are the key steps and methodological considerations in synthesizing this compound?

The synthesis involves a multi-step process:

Pyridine Ring Formation : Chlorination and functionalization of the pyridine precursor.

Amidation : Coupling of intermediates using reagents like benzoyl chloride derivatives in the presence of a base (e.g., triethylamine).

Methylation : Introduction of methyl groups under controlled conditions.

Final Coupling : Reaction of intermediates (e.g., chlorinated benzamide with acetimidamide derivatives) using coupling agents such as EDCI/HOBt .

Q. Critical Parameters :

  • Purity of intermediates (monitored via TLC or HPLC).
  • Reaction temperature control (e.g., 0–5°C for sensitive steps).
  • Use of anhydrous solvents (e.g., THF, DMF) to prevent side reactions .

Q. Which analytical techniques are essential for structural elucidation?

  • NMR Spectroscopy : Confirms functional groups (e.g., amide protons at δ 8.5–10.5 ppm) and substitution patterns.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., MALDI-TOF showing M+H at m/z 452 ).
  • X-ray Crystallography : Resolves 3D structure; SHELX software is commonly used for refinement .
  • Chromatography : HPLC or GC-MS ensures purity (>95%) .

Q. What is the primary biological activity, and how is it measured?

The compound exhibits Factor Xa inhibition , critical in anticoagulant research.

  • In Vitro Assays :
    • Chromogenic substrate assays measure inhibition kinetics (IC50 values: 1.2–5.3 µM ).
    • Competitive binding studies using fluorescence polarization.
  • Cell-Based Assays : Anti-proliferative activity in cancer cell lines (e.g., HCT-116, IC50 ~3.8 µM) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing impurities?

  • Solvent Selection : THF improves reaction homogeneity and facilitates recovery .
  • Catalyst Optimization : Palladium-based catalysts for efficient coupling steps.
  • Byproduct Mitigation :
    • Use scavengers (e.g., polymer-bound reagents) to remove excess reactants.
    • Avoid dechlorination by controlling reaction pH and temperature .

Q. Example Workflow :

StepReagent/ConditionYield Improvement Strategy
AmidationEDCI/HOBt, DMFReplace DMF with THF to reduce side products
PurificationSilica chromatographyGradient elution (CH2Cl2:MeOH 95:5 → 90:10)

Q. How to resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

Potential Factors :

  • Assay Variability : Differences in substrate concentrations (e.g., Factor Xa at 0.1 nM vs. 1 nM).
  • Compound Purity : Impurities (>5%) skew IC50 values; validate via HPLC-MS .
  • Cell Line Heterogeneity : Use isogenic cell lines to reduce variability in anti-proliferative assays .

Q. Methodological Solution :

  • Standardize protocols (e.g., CLSI guidelines).
  • Include positive controls (e.g., Rivaroxaban for Factor Xa assays ).

Q. What structural features enhance selectivity for Factor Xa over related serine proteases?

  • Key Moieties :
    • 5-Chloropyridinyl : Enhances hydrophobic interactions with the S1 pocket.
    • N-Methylacetimidamido : Improves hydrogen bonding with Gly218 and Gln192 .
  • SAR Insights :
    • Substitution at the benzamide’s para-position with bulkier groups reduces off-target effects (e.g., thrombin inhibition) .

Q. Comparison with Analogues :

CompoundStructural ModificationFactor Xa IC50 (µM)Selectivity (vs. Thrombin)
Target Compound5-CH3, N-methylacetimidamido1.2>100-fold
Betrixaban5-OCH3, N,N-dimethylcarbamimidoyl0.8~50-fold

Q. What challenges arise in crystallographic refinement of this compound?

  • Data Quality : High-resolution (>1.0 Å) data is required for accurate electron density mapping.
  • Disorder Handling : Flexible acetimidamido groups may require TLS refinement .
  • Software Limitations : SHELXL struggles with twinned data; use SHELXD for initial phasing .

Q. Best Practices :

  • Collect data at low temperature (100 K) to reduce thermal motion.
  • Validate models with Rfree and omit maps .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Functional Group Variations :
    • Replace 5-CH3 with halogens (e.g., Cl, F) to assess steric effects.
    • Modify the acetimidamido group to guanidino for enhanced basicity .
  • Assay Design :
    • In Silico Docking : Use AutoDock Vina to predict binding poses with Factor Xa (PDB: 2W26).
    • Parallel Synthesis : Employ combinatorial chemistry for rapid derivative generation .

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